5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide
Description
5-{4-[(3-Chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a phthalazine-derived compound characterized by a sulfonamide group, a 3-chlorophenylamino substituent, and a dimethylbenzene moiety. Structurally, its 3-chlorophenyl group is a common feature in medicinal chemistry, often enhancing lipophilicity and target binding affinity . The sulfonamide group may contribute to hydrogen-bonding interactions, a trait shared with other therapeutic agents .
Properties
Molecular Formula |
C22H19ClN4O2S |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
5-[4-(3-chloroanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-10-11-15(12-20(14)30(28,29)24-2)21-18-8-3-4-9-19(18)22(27-26-21)25-17-7-5-6-16(23)13-17/h3-13,24H,1-2H3,(H,25,27) |
InChI Key |
GMHDUGIQHQUTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)NC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.
Scientific Research Applications
5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinyl core and the sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole-Thione Cores
describes triazole-thione derivatives (e.g., compounds 5a , 6a , 7a ) featuring 3-chlorophenyl and halogenated aryl substituents. These compounds share the 3-chlorophenyl motif but differ in core structure (triazole-thione vs. phthalazine) and substituents (bromo, iodo, methyl). Key comparisons include:
- Synthetic Efficiency : The triazole-thiones exhibit high yields (85–95%), suggesting robust synthetic routes. The target compound’s synthesis efficiency remains unspecified but may benefit from analogous optimization strategies .
Therapeutic Analogues with Isoxazole-Triazole Cores
and highlight TT-series compounds (e.g., TT00 , TT001 , TT002 ) containing 3-chlorophenyl-isoxazole moieties linked to triazole-pyridine cores. These are used for stress-related disorders in veterinary medicine. Key distinctions:
| Feature | Target Compound | TT-Series Compounds |
|---|---|---|
| Core Structure | Phthalazine-sulfonamide | Isoxazole-triazole-pyridine |
| Primary Application | Undefined (likely kinase-related) | Stress, anxiety, ulcers |
| Substituent Influence | Sulfonamide enhances solubility | Isoxazole improves CNS penetration |
Electronic and Reactivity Profiles
introduces absolute hardness (η) and electronegativity (χ) as critical parameters for reactivity. While direct data for the target compound is absent, comparisons can be inferred:
- The 3-chlorophenyl group increases χ due to chlorine’s electronegativity, enhancing electrophilic character.
- Triazole-thiones () may exhibit lower η (higher softness) than the target compound, favoring nucleophilic interactions .
Biological Activity
5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a phthalazin core with a 3-chlorophenyl group and a dimethylbenzenesulfonamide moiety. Its IUPAC name is 5-[4-(3-chlorophenylamino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the dichlorophenyl group may enhance binding to hydrophobic pockets within target proteins. This interaction can modulate the activity of various proteins, leading to diverse biological effects.
Antifungal Activity
Research indicates that derivatives of phthalazinones, including compounds structurally related to this compound, exhibit significant antifungal properties. For instance:
- A study synthesized twenty-five polysubstituted phthalazinone derivatives and tested them against various pathogenic fungi. Among these, certain compounds demonstrated potent antifungal activity against Cryptococcus neoformans and dermatophytes .
- The presence of specific substituents, such as the 4-chlorobenzyl group at position C-4 and a methyl group at N-2, was identified as critical for enhancing antifungal efficacy .
Case Studies
Several studies have investigated the biological activity of phthalazinone derivatives:
-
Antifungal Efficacy :
- In a study by El-Sayed et al., the compound 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one exhibited remarkable antifungal activity against standardized strains of dermatophytes and Cryptococcus neoformans. The minimum inhibitory concentration (MIC) values were significantly lower compared to other tested compounds .
- Structure-Activity Relationship (SAR) :
Summary of Biological Activities
| Compound Name | Structural Features | Biological Activity | MIC (µg/mL) |
|---|---|---|---|
| This compound | Phthalazin core with chlorophenyl and sulfonamide groups | Antifungal | TBD |
| 4-(4-chlorobenzyl)-2-methylphthalazin-1(2H)-one | Chlorobenzyl substituent | Antifungal | < 10 |
| Ethyl 2-(5-{4[(3-chlorophenyl)amino]phthalazin-1-YL}-2-methylbenzenesulfonamido)acetate | Phthalazin and acetate moiety | Anticancer | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
